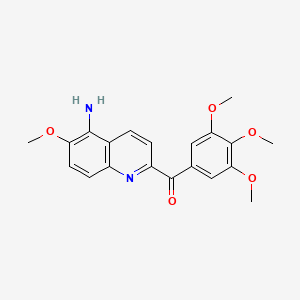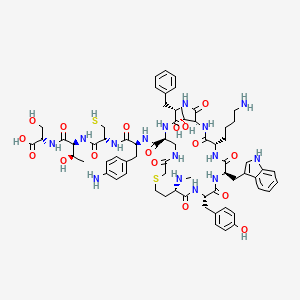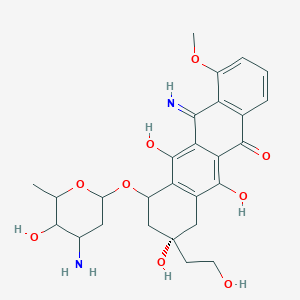![molecular formula C23H33N5O5S B10752860 N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gliamilide is a high-potency sulfamylurea hypoglycemic agent. It is known for its insulin-stimulating properties and substantial, prolonged activity in humans. Gliamilide is used primarily in the treatment of type 2 diabetes mellitus, where it helps to lower blood glucose levels by stimulating the release of insulin from the pancreatic beta cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gliamilide involves several steps, starting with the preparation of the core sulfonylurea structure. The process typically includes the reaction of a sulfonamide with an isocyanate to form the sulfonylurea linkage. Specific reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of gliamilide is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Gliamilide undergoes various chemical reactions, including:
Oxidation: Gliamilide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert gliamilide to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted sulfonylurea derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Gliamilide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonylurea chemistry and structure-activity relationships.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Clinically used to manage type 2 diabetes mellitus by improving glycemic control.
Industry: Employed in the development of new hypoglycemic agents and formulations.
Mechanism of Action
Gliamilide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the beta-cell membrane. This inhibition leads to cell depolarization, opening of voltage-gated calcium channels, and subsequent insulin release. The molecular targets involved include the sulfonylurea receptor subunits and the Kir6.2 subunits of the potassium channel .
Comparison with Similar Compounds
Glibenclamide: Another potent sulfonylurea with similar insulin-stimulating properties.
Glipizide: Known for its shorter duration of action compared to gliamilide.
Glimepiride: Often classified as a third-generation sulfonylurea with a longer duration of action.
Uniqueness: Gliamilide is unique due to its prolonged activity and high potency at relatively low dosages. It also has a distinct chemical structure that allows for specific interactions with the sulfonylurea receptor, making it effective in stimulating insulin release with fewer side effects compared to some other sulfonylureas .
Properties
Molecular Formula |
C23H33N5O5S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30) |
InChI Key |
MQQJZPWSYVPWPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)


![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)


![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
